molecular formula C10H14BO B009005 Phenyl-n-butylborinic acid CAS No. 100757-73-1

Phenyl-n-butylborinic acid

Cat. No. B009005
M. Wt: 161.03 g/mol
InChI Key: JBIFQISDEUDMFP-UHFFFAOYSA-N
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Description

Phenyl-n-butylborinic acid is a chemical compound with the molecular formula C10H14BO . It has been characterized as an ultrapotent transition state analog inhibitor .


Synthesis Analysis

Phenyl-n-butylborinic acid has been synthesized and used in various studies . A wide variety of boronic acids have been employed for diol binding with differing substitution of the phenyl ring, with the goals of simplifying their synthesis and altering their thermodynamics of complexation .


Molecular Structure Analysis

The molecular structure of Phenyl-n-butylborinic acid is determined by 11B NMR spectroscopy . The chemical shift of the boronic acid transforming into the boronate ester was monitored at pHs ranging from 2 to 10 .


Chemical Reactions Analysis

Phenyl-n-butylborinic acid is known to react with carbohydrates in water. Incorporated in carbohydrates are 1,2-diols, which react with boronic acids through a reversible covalent condensation pathway .

Scientific Research Applications

  • Inhibition of Lipolytic Enzymes : A study by Sutton et al. (1986) identified Phenyl-n-butylborinic acid as a potent transition state analog inhibitor of lipolytic enzymes, particularly cholesterol esterase and lipoprotein lipase, with a Ki value of 2.9 +/- 0.6 nM. This finding underscores its potential in biochemical studies focusing on enzyme inhibition (Sutton, L. D., Stout, J., Hosie, L., Spencer, P., & Quinn, D., 1986).

  • Diabetes Treatment : Chemical chaperones like 4-phenyl butyric acid, a compound related to Phenyl-n-butylborinic acid, have been shown to reduce ER stress and restore glucose homeostasis in obese and diabetic mice. This presents potential new treatment avenues for type 2 diabetes, as demonstrated in research by Özcan et al. (2006) (Özcan, U., Yilmaz, E., Özcan, L., Furuhashi, M., Vaillancourt, É., Smith, R. O., Görgün, C., & Hotamışlıgil, G., 2006).

  • Catalysis in Organic Chemistry : Lenardão et al. (2009) reported that a new acidic ionic liquid phenyl butyl ethyl selenonium tetrafluoroborate effectively catalyzes the Baylis-Hillman reaction. This points to its usefulness in facilitating reactions under mild conditions with moderate to good yields (Lenardão, E., Feijó, J., Thurow, S., Perin, G., Jacob, R., & Silveira, C. C., 2009).

  • Insulin Delivery Systems : A study by Matsumoto et al. (2003) showcased the development of glucose-responsive polymers bearing a novel phenylborate derivative, operating under physiological pH conditions. This has implications for self-regulated insulin delivery systems in diabetes treatment (Matsumoto, A., Ikeda, S., Harada, A., & Kataoka, K., 2003).

  • Formation of Nitric Oxide : Research by Chamulitrat et al. (1993) revealed that the light-induced decomposition of PBN, a compound related to Phenyl-n-butylborinic acid, can produce nitric oxide in biological samples. This has implications for altering biological functions and impacts free radical research (Chamulitrat, W., Jordan, S., Mason, R., Saito, K., & Cutler, R., 1993).

  • Alkaloid Production in Plants : Kitamura et al. (1993) discovered that phenyllactic acid significantly increases the incorporation of phenyl[1-14C]alanine into the organic acid fraction of Duboisia leichhardtii root cultures, which could affect the production of tropane alkaloids (Kitamura, Y., Nishimi, S., Miura, H., & Kinoshita, T., 1993).

Safety And Hazards

Phenyl-n-butylborinic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

InChI

InChI=1S/C10H14BO/c12-11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIFQISDEUDMFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B](CCCCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40905727
Record name Hydroxy(4-phenylbutyl)boranyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl-n-butylborinic acid

CAS RN

100757-73-1
Record name Phenyl-n-butylborinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100757731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxy(4-phenylbutyl)boranyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
LD Sutton, JS Stout, L Hosie, PS Spencer… - … and biophysical research …, 1986 - Elsevier
… Phenyl-n-butylborinic acid has been synthesized and characterized as an ultrapotent transition state analog inhibitor: K i = 2.9 ± 0.6 nM and 1.7 ± 0.3 μM for the cholesterol esterase …
Number of citations: 55 www.sciencedirect.com
LD Sutton, JL Lantz, T Eibes, DM Quinn - Biochimica et Biophysica Acta …, 1990 - Elsevier
… The same situation obtains for the potent CEase inhibitor phenyl-n-butylborinic acid [12], which has K i values of 7.5 + 1.3 nM and 7.9 + 0.9 nM in the presence and absence of 1 mM …
Number of citations: 20 www.sciencedirect.com
LD Sutton, S Froelich, HS Hendrickson, DM Quinn - Biochemistry, 1991 - ACS Publications
… The hydrolyses of 10TPC and p-nitrophenyl butyrate are similarly inhibited by the transition state analogue inhibitor phenyl-n-butylborinic acid, and therefore, physiological and …
Number of citations: 18 pubs.acs.org
K Blumenthal - Biochemistry, 1991 - stewarthendrickson.com
… The hydrolyses of 10TPC and p-nitrophenyl butyrate are similarly inhibited by the transition state analogue inhibitor phenyl-n-butylborinic acid, and therefore, physiological and …
Number of citations: 0 stewarthendrickson.com
SR Feaster, DM Quinn - Methods in enzymology, 1997 - Elsevier
… 44-46 Phenyl-n-butylborinic acid is a sufficiently potent inhibitor of porcine pancreatic CEase that, in its characterization, inhibitor concentrations are comparable to the assay …
Number of citations: 57 www.sciencedirect.com
A Scaloni, D Barra, WM Jones, JM Manning - Journal of Biological …, 1994 - Elsevier
… Phenyl-n-butylborinic acid, which contains the hydrocarbon functionalities of both above-mentioned … A Dixon plot for phenyl-n-butylborinic acid gave a K, value of 22 -c 16 p~ (Fig. …
Number of citations: 43 www.sciencedirect.com
WG Woods - Environmental health perspectives, 1994 - ehp.niehs.nih.gov
… Phenyln-butylborinic acid is a potent transition state analog inhibitor of lipolytic enzymes. Biochem Biophys Res Commun 134: 386-392 (1986). 30. …
Number of citations: 475 ehp.niehs.nih.gov
G Lin, YC Tsai, HC Liu, WC Liao, CH Chang - Biochimica et Biophysica …, 1998 - Elsevier
… The reversibly competitive inhibitors phenyl haloalkylketones [11, 12] and phenyl-n-butylborinic acid [13] are potent transition state analogues of CEase and AChE. In the presence of …
Number of citations: 39 www.sciencedirect.com
RB Cornell - Biochemistry, 1991 - ACS Publications
… The hydrolyses of 10TPC and p-nitrophenyl butyrate are similarly inhibited by the transition state analogue inhibitor phenyl-n-butylborinic acid, and therefore, physiological and …
Number of citations: 108 pubs.acs.org
GS Weston, J Blázquez, F Baquero… - Journal of medicinal …, 1998 - ACS Publications
The expression of β-lactamases is the most common form of bacterial resistance to β-lactam antibiotics. To combat these enzymes, agents that inhibit (eg clavulanic acid) or evade (eg …
Number of citations: 193 pubs.acs.org

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